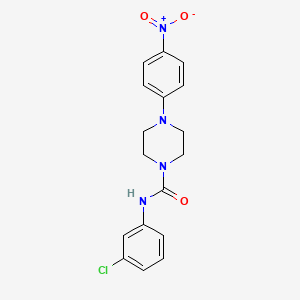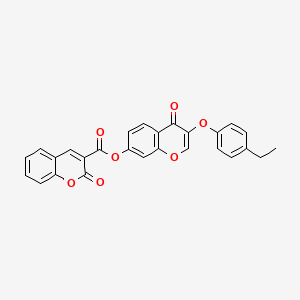
N-(3-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, commonly known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of NPC is not fully understood. However, it is believed that NPC exerts its pharmacological effects by modulating the activity of dopamine and serotonin receptors in the brain. NPC has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This dual mechanism of action may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects
NPC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. NPC has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function. Additionally, NPC has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
NPC has several advantages for use in lab experiments. It has a high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. NPC is also relatively stable and can be easily synthesized in large quantities. However, NPC has some limitations for use in lab experiments. It has a relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, NPC has been shown to have some toxicity in certain cell types, which may limit its use in certain experimental models.
Orientations Futures
There are several future directions for research on NPC. One area of interest is the development of novel NPC analogs with improved pharmacological properties. Another area of interest is the use of NPC in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of NPC and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of NPC involves a multi-step process that requires a high degree of precision. The first step involves the preparation of 3-chlorophenylpiperazine, which is then reacted with 4-nitrobenzoyl chloride to yield 4-(4-nitrophenyl)-1-piperazinecarboxamide. The final step involves the reaction of the intermediate product with thionyl chloride and 3-chlorobenzamide to yield NPC. The overall yield of the synthesis process is approximately 45%.
Applications De Recherche Scientifique
NPC has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. NPC has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. NPC has been shown to have a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are involved in mood regulation and cognitive function.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c18-13-2-1-3-14(12-13)19-17(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h1-7,12H,8-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHDRDOYRQRLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-bromoethoxy)ethoxy]-4-ethylbenzene](/img/structure/B4886668.png)


![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4886728.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B4886729.png)
![5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886734.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)
![2,4-difluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4886745.png)
![1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4886755.png)

![10-(diphenylmethylene)-4-(4-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4886764.png)